molecular formula C20H29FN2O2 B2803347 3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one CAS No. 1705834-96-3

3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one

Cat. No.: B2803347
CAS No.: 1705834-96-3
M. Wt: 348.462
InChI Key: OQEONKBIHJKLDG-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one is a complex organic compound that features a fluorinated aromatic ring and a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring and the bipiperidine moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

3-(2-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and bipiperidine moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. This compound may exert its effects through binding to neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one is unique due to its specific combination of a fluorinated aromatic ring and a bipiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O2/c1-25-18-10-14-22(15-11-18)17-8-12-23(13-9-17)20(24)7-6-16-4-2-3-5-19(16)21/h2-5,17-18H,6-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEONKBIHJKLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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